molecular formula C6H4BrF3N2 B1409227 3-Amino-4-bromo-2-(trifluoromethyl)pyridine CAS No. 1227581-34-1

3-Amino-4-bromo-2-(trifluoromethyl)pyridine

Cat. No. B1409227
CAS RN: 1227581-34-1
M. Wt: 241.01 g/mol
InChI Key: HPFAXXSXBHSVRL-UHFFFAOYSA-N
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Description

3-Amino-4-bromo-2-(trifluoromethyl)pyridine is a derivative of trifluoromethylpyridine (TFMP), which is a biologically active fragment formed by connecting trifluoromethyl and pyridine ring . TFMP derivatives are used in the agrochemical and pharmaceutical industries, primarily for crop protection . More than 20 new TFMP-containing agrochemicals have been introduced to the market .


Synthesis Analysis

The synthesis of TFMP derivatives involves various methods . For instance, 4-(Trifluoromethyl)pyridine can be prepared by trifluoromethylation of 4-iodobenzene . Regioselective deprotonation at C-3 with LDA followed by trapping with carbon dioxide provides the corresponding nicotinic acid .


Molecular Structure Analysis

The molecular formula of 2-Amino-4-bromo-3-(trifluoromethyl)pyridine is C6H4BrF3N2 .


Chemical Reactions Analysis

The biological activities of TFMP derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . For instance, an amination replacement reaction involving 4H-pyran-4-one 3c intermediate with ammonia at 65 °C gave pyridin-4 (1H)-one 3d, which was subsequently treated with POBr 3 to generate the bromide intermediate 3e in 51 min .

Scientific Research Applications

Pharmaceutical Applications

“3-Amino-4-bromo-2-(trifluoromethyl)pyridine” has been utilized in the pharmaceutical industry for the development of various medicaments. For instance, it has been used in the synthesis of Ubrogepant , a medication prescribed for acute migraine with or without aura . The compound’s unique structure allows for its incorporation into complex drug molecules, enhancing their pharmacological properties.

Agrochemical Applications

In the agrochemical sector, this compound serves as a precursor for synthesizing herbicides and insecticides. Its fluorine and pyridine components contribute to superior pest control properties compared to traditional phenyl-containing insecticides . This makes it valuable for protecting crops and ensuring agricultural productivity.

Chemical Synthesis

The compound is also a key intermediate in chemical synthesis processes. It undergoes regioselective deprotonation, which can be trapped with carbon dioxide to form corresponding nicotinic acids . These acids have various applications, including as building blocks for more complex chemical compounds.

Safety And Hazards

The safety data sheet indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

The development of organic compounds containing fluorine, such as TFMP derivatives, is becoming an increasingly important research topic . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

4-bromo-2-(trifluoromethyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF3N2/c7-3-1-2-12-5(4(3)11)6(8,9)10/h1-2H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPFAXXSXBHSVRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Br)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-bromo-2-(trifluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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